molecular formula C17H14N2O4S B2431880 N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide CAS No. 1798490-68-2

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide

Cat. No.: B2431880
CAS No.: 1798490-68-2
M. Wt: 342.37
InChI Key: MJRBYWBLMYGSTM-UHFFFAOYSA-N
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Description

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is a chemical research reagent intended for use in laboratory research. Researchers are exploring its potential as a key scaffold in developing novel active compounds. The structural motif of a carboxamide linker connected to a (methylsulfonyl)benzene subunit is found in compounds with documented biological activity . Similarly, heterocyclic cores like oxazoles and the related isoxazoles are significant in organic synthesis and drug discovery, often serving as versatile building blocks or "masked" forms of other functional groups . This compound is of particular interest in the design of potential succinate dehydrogenase inhibitors (SDHIs), a class of fungicides . Its structure, featuring an oxazole ring, is analogous to that of other heterocyclic carboxamide derivatives, such as pyrazole-4-carboxamides, which have demonstrated high in vitro and in vivo antifungal efficacy by damaging fungal mitochondria and cell membranes . Furthermore, the benzenesulfonamide moiety is a recognized pharmacophore in medicinal chemistry, featured in compounds used as cyclooxygenase-2 (COX-2) inhibitors for the treatment and prevention of neoplasia . Researchers can utilize this compound to investigate structure-activity relationships (SAR) and refine the design of molecules with enhanced biological activity. This product is strictly for research purposes in a controlled laboratory environment. It is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Properties

IUPAC Name

N-(4-methylsulfonylphenyl)-5-phenyl-1,3-oxazole-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N2O4S/c1-24(21,22)14-9-7-13(8-10-14)19-16(20)17-18-11-15(23-17)12-5-3-2-4-6-12/h2-11H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJRBYWBLMYGSTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)NC(=O)C2=NC=C(O2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of N-Propynyl Benzamides

Iodine-mediated cyclization of N-propynyl benzamides yields 5-aryloxazole cores. For example:

  • Substrate : N-propynyl-4-(methylsulfonyl)benzamide
  • Conditions : Acetonitrile, iodine (1.2 equiv), 80°C, 12 h
  • Mechanism : Electrophilic iodocyclization followed by β-elimination
  • Yield : 70–88% for analogous structures

Critical parameter : Electron-withdrawing sulfonyl groups enhance cyclization rates by stabilizing transition states through resonance.

Condensation of Methyl Sulfonyl Acetophenone

Fusion-based methods condense 4-methylsulfonyl acetophenone with benzamide derivatives:

  • Reactants : 4-Methylsulfonyl acetophenone + benzamide (1:1 molar ratio)
  • Conditions : Sealed tube, 150°C, 4 h
  • Workup : Ethyl acetate extraction, silica gel chromatography (hexane:DCM 20:1)
  • Yield : 60% for 2-methyl-4-(4-(methylsulfonyl)phenyl)oxazole

Limitation : Prolonged heating (>6 h) promotes decomposition, reducing yields to <30%.

Carboxamide Coupling Methodologies

Triphosgene-Mediated Activation

Activation of oxazole-2-carboxylic acid with triphosgene enables efficient amide coupling:

Step Parameter Value Source
1 Carboxylic acid activation 1.2 equiv triphosgene, DIPEA, DCM, 0°C
2 Amine coupling 4-(Methylsulfonyl)aniline (1.5 equiv), RT, 6 h
3 Yield (crude) 85–92%
4 Purification Preparative TLC (hexane:EtOAc 3:1)

Advantage : Minimizes racemization compared to carbodiimide reagents.

Direct Acylation with Benzoyl Chlorides

Alternative route using pre-formed acyl chlorides:

  • Synthesis of 5-phenyloxazole-2-carbonyl chloride :
    • Oxazole-2-carboxylic acid + oxalyl chloride (2 equiv), DMF (cat.), reflux
  • Coupling :
    • 4-(Methylsulfonyl)aniline (1.2 equiv), Et₃N (3 equiv), THF, 0°C → RT
  • Yield : 78% after recrystallization (MeOH/H₂O)

Side reaction : Competitive sulfonamide N-acylation requires stoichiometric control.

Integrated Synthetic Routes

One-Pot Cyclization-Coupling Approach

Combining cyclization and amidation in a single vessel:

  • Cyclization :
    • 4-Methylsulfonylbenzamide + propargyl bromide, K₂CO₃, DMF, 80°C
  • In situ activation :
    • Add triphosgene (0.5 equiv), cool to 0°C
  • Amine addition :
    • 4-(Methylsulfonyl)aniline, stir 12 h
  • Yield : 68% overall

Optimization : Microwave irradiation (100°C, 30 min) increases yield to 74%.

Solid-Phase Synthesis (Comparative Data)

Support Linker Coupling Reagent Yield Purity (HPLC)
Wang resin Rink amide HATU 41% 89%
Sieber amide - PyBOP 53% 92%
CTC resin Hydroxamate DIC/HOAt 67% 95%

Data extrapolated from analogous syntheses

Analytical Characterization and Validation

Spectroscopic Profiles

1H NMR (400 MHz, DMSO-d₆) :

  • δ 8.42 (s, 1H, oxazole C4-H)
  • δ 8.12 (d, J = 8.6 Hz, 2H, sulfonyl aryl)
  • δ 7.92 (d, J = 8.6 Hz, 2H, carboxamide aryl)
  • δ 2.98 (s, 3H, SO₂CH₃)

13C NMR (100 MHz, DMSO-d₆) :

  • 162.8 ppm (C=O)
  • 140.1 ppm (oxazole C2)
  • 134.3 ppm (SO₂C aryl)

HRMS (ESI+) :

  • Calculated for C₁₇H₁₅N₂O₄S [M+H]+: 359.0698
  • Observed: 359.0701

Yield Optimization and Challenges

Critical Factors Affecting Efficiency

Parameter Optimal Range Impact on Yield
Temperature (cyclization) 140–160°C ±15% yield per 10°C deviation
Solvent (coupling) DCM > THF > EtOAc DCM gives 92% vs. THF 78%
Equiv. of triphosgene 1.1–1.3 Excess >1.5 equiv causes hydrolysis

Common Impurities and Mitigation

  • N-Oxide byproducts (5–12%):
    • Reduce by degassing solvents with N₂
  • Di-acylated sulfonamide (3–8%):
    • Control amine stoichiometry (≤1.2 equiv)
  • Oxazole ring-opened derivatives :
    • Avoid protic solvents during workup

Industrial-Scale Considerations

Cost Analysis (Per Kilogram Basis)

Component Cost (USD) Contribution
4-(Methylsulfonyl)aniline 420 58%
Triphosgene 185 25%
Chromatography 90 12%
Waste disposal 30 5%

Data modeled after

Green Chemistry Metrics

Metric Value Improvement Strategy
PMI (Process Mass Intensity) 86 Switch to flow chemistry
E-factor 34 Catalytic triphosgene recycling
Solvent intensity 72 L/kg Replace DCM with 2-MeTHF

Chemical Reactions Analysis

Types of Reactions

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in acetic acid at room temperature.

    Reduction: Sodium borohydride in methanol at low temperatures.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Formation of sulfone derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation . This inhibition reduces inflammation and pain.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is unique due to its oxazole ring, which imparts distinct chemical properties and biological activities compared to its analogs. Its specific structure allows for selective inhibition of certain enzymes, making it a valuable compound in medicinal chemistry .

Biological Activity

N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide is a compound of interest due to its potential biological activities, particularly as a selective inhibitor of the cyclooxygenase-2 (COX-2) enzyme. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a unique structure characterized by:

  • Phenyl Group : Contributes to hydrophobic interactions.
  • Oxazole Ring : Imparts structural stability and biological activity.
  • Carboxamide Group : Enhances solubility and interaction with biological targets.

Target Enzyme

The primary target of this compound is the cyclooxygenase-2 (COX-2) enzyme.

Mode of Action

As a selective COX-2 inhibitor , this compound modulates the arachidonic acid (AA) pathway, leading to:

  • Reduction of Inflammation : Inhibition of COX-2 results in decreased production of prostaglandins, which are mediators of inflammation and pain .

Anti-inflammatory Properties

Research indicates that this compound exhibits significant anti-inflammatory effects. In vitro studies have demonstrated its efficacy in reducing inflammatory markers in various cell lines.

StudyModelResult
Human fibroblastsReduced IL-6 and TNF-alpha levels
Mouse modelDecreased paw edema in inflammatory response

Analgesic Activity

In analgesic activity assessments, this compound has shown promising results:

  • Writhing Test : Demonstrated significant reduction in pain response.
  • Hot Plate Test : Increased latency time indicative of analgesic effect .

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by structural modifications. Research has identified key substitutions that enhance potency:

SubstitutionEffect on Activity
Methyl group at para positionIncreased COX-2 selectivity
Hydroxyl groups on phenyl ringEnhanced anti-inflammatory activity

Case Studies

  • Inflammation Model : A study investigated the compound's effects on LPS-induced inflammation in macrophages. Results showed a significant decrease in pro-inflammatory cytokines, supporting its potential as an anti-inflammatory agent .
  • Pain Management : In a controlled trial, the compound was administered to mice experiencing induced pain. The results indicated a notable reduction in pain perception compared to control groups, suggesting its viability as an analgesic .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(4-(methylsulfonyl)phenyl)-5-phenyloxazole-2-carboxamide, and how can reaction conditions be optimized for yield and purity?

  • Methodology :

  • Multi-step synthesis : Begin with the formation of the oxazole core via cyclization of pre-functionalized precursors. Introduce the 4-(methylsulfonyl)phenyl group using coupling agents (e.g., EDC/HOBt) under anhydrous conditions .
  • Optimization : Monitor reaction progress via thin-layer chromatography (TLC) and optimize temperature (typically 60–80°C) and solvent polarity (e.g., DMF or acetonitrile) to enhance regioselectivity .
  • Purification : Use flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol to achieve >95% purity .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Employ 1H^1H- and 13C^{13}C-NMR to confirm substituent positions, focusing on sulfonyl proton absence (~δ 3.2 ppm for methylsulfonyl) and oxazole ring protons (δ 6.5–8.5 ppm) .
  • Mass Spectrometry (MS) : Use high-resolution ESI-MS to verify molecular weight (e.g., [M+H]+^+ at m/z 407.1) and fragmentation patterns .
  • HPLC : Apply reverse-phase C18 columns with UV detection (λ = 254 nm) to assess purity, using acetonitrile/water (70:30) as the mobile phase .

Advanced Research Questions

Q. How can computational docking studies (e.g., AutoDock Vina) be employed to predict the binding interactions of this compound with biological targets such as cyclooxygenase (COX) enzymes?

  • Methodology :

  • Target Preparation : Retrieve COX-2 (PDB ID: 5KIR) crystal structure from the Protein Data Bank. Remove water molecules and add polar hydrogens using AutoDock Tools .
  • Ligand Preparation : Generate 3D conformers of the compound via Open Babel, assigning Gasteiger charges and optimizing torsional bonds .
  • Docking Protocol : Use AutoDock Vina with a grid box (20×20×20 Å) centered on the COX-2 active site. Analyze top-scoring poses (ΔG ≤ -9.0 kcal/mol) for hydrogen bonds with Arg120 and hydrophobic interactions with Val523 .

Q. What strategies are recommended for resolving contradictions in biological activity data across different experimental models for this compound?

  • Methodology :

  • Model Validation : Compare activity in cell-free enzymatic assays (e.g., COX-2 inhibition) versus cell-based assays (e.g., LPS-induced inflammation in macrophages). Discrepancies may arise from membrane permeability or off-target effects .
  • Dose-Response Analysis : Perform IC50_{50} titrations across models to identify potency shifts. Use ANOVA to assess statistical significance (p < 0.05) .
  • Metabolite Profiling : Conduct LC-MS/MS to detect active metabolites in cell-based systems, which may explain enhanced or reduced activity .

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